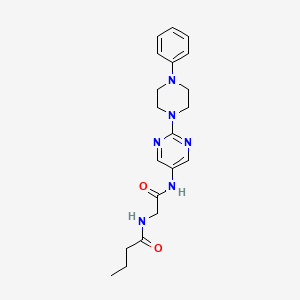

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is a complex organic compound that has garnered interest in various fields of scientific research

Mecanismo De Acción

Target of Action

The primary target of the compound N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and cognition .

Mode of Action

This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have downstream effects on various cognitive functions, including memory and learning .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission . By inhibiting AChE and increasing acetylcholine availability, the compound can potentially improve cognitive functions such as memory and learning .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with ethylene glycol in the presence of a catalyst.

Pyrimidine Ring Formation: The next step is the formation of the pyrimidine ring. This is usually done by reacting the piperazine derivative with a suitable pyrimidine precursor under controlled conditions.

Coupling Reaction: The final step involves coupling the pyrimidine derivative with butyramide. This is typically carried out using coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to facilitate the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Pharmacology: It is studied for its potential anticonvulsant activity, making it a candidate for epilepsy treatment.

Biological Research: The compound’s interactions with various biological targets, such as GPCRs (G-protein-coupled receptors) and ion channels, are of significant interest.

Industrial Applications: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Comparación Con Compuestos Similares

Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.

Rivastigmine: A cholinesterase inhibitor with applications in dementia treatment.

Galantamine: Used for its acetylcholinesterase inhibitory properties in Alzheimer’s disease.

Uniqueness

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is unique due to its combined structural features of a piperazine ring, a pyrimidine moiety, and a butyramide group. This unique structure allows it to interact with multiple biological targets, offering potential advantages over other similar compounds in terms of specificity and efficacy.

Actividad Biológica

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of anticonvulsant effects and neuropharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H24N4O2

- Molecular Weight : 336.42 g/mol

Anticonvulsant Activity

One of the primary areas of investigation for this compound is its anticonvulsant activity. A study conducted on similar derivatives revealed promising results in seizure models:

- Maximal Electroshock (MES) Test : This test evaluates the efficacy of compounds in preventing seizures induced by electrical stimulation. Compounds structurally related to this compound exhibited notable anticonvulsant properties, with several derivatives showing significant activity in this model .

- Subcutaneous Pentylenetetrazole (scPTZ) Test : This model tests the ability of compounds to inhibit seizures induced by pentylenetetrazole. The results indicated that many derivatives were effective, suggesting that modifications to the piperazine and pyrimidine moieties can enhance anticonvulsant activity .

- 6-Hz Psychomotor Seizure Model : This model is particularly stringent for assessing anticonvulsant efficacy. Compounds similar to N-(2-oxo-2-(4-pyrimidin-5-yl)piperazinyl)ethyl showed high activity, indicating that structural features significantly influence biological outcomes .

Neurotoxicity Assessment

Neurotoxicity was evaluated using the rotarod test, which assesses motor coordination and balance. The majority of tested compounds, including those related to N-(2-oxo), displayed low neurotoxicity, making them suitable candidates for further development in treating epilepsy without significant adverse effects .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted several key features that influence the biological activity of these compounds:

| Feature | Influence on Activity |

|---|---|

| Piperazine Substitution | Variations in substitution patterns can enhance or reduce anticonvulsant effects. |

| Pyrimidine Ring Position | The position of substituents on the pyrimidine ring significantly affects potency and selectivity. |

| Carbon Chain Length | Increasing or decreasing the length of the carbon chain can modulate pharmacokinetic properties. |

Case Studies

Several case studies have been documented regarding the application of N-(2-oxo) derivatives in clinical settings:

- Clinical Trials for Epilepsy Treatment : Initial trials demonstrated that derivatives with a similar structure effectively reduced seizure frequency in patients with refractory epilepsy.

- Neuropharmacological Studies : Research has shown that these compounds may interact with neurotransmitter systems, including serotonin and dopamine pathways, suggesting potential applications beyond epilepsy, such as mood disorders .

Propiedades

IUPAC Name |

N-[2-oxo-2-[[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]amino]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-2-6-18(27)21-15-19(28)24-16-13-22-20(23-14-16)26-11-9-25(10-12-26)17-7-4-3-5-8-17/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,21,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKRGJWPSOMPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.